Ethyl 4-chloro-3,5-dimethylbenzoate

Chemical procurement Purity specification Vendor comparison

Ethyl 4-chloro-3,5-dimethylbenzoate (CAS 1256466-44-0) is a tri-substituted benzoate ester with the molecular formula C11H13ClO2 and a molecular weight of 212.67 g/mol. It features a chlorine atom at the 4-position and methyl groups at the 3- and 5-positions on the phenyl ring, esterified with ethanol.

Molecular Formula C11H13ClO2
Molecular Weight 212.67 g/mol
CAS No. 1256466-44-0
Cat. No. B6319110
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 4-chloro-3,5-dimethylbenzoate
CAS1256466-44-0
Molecular FormulaC11H13ClO2
Molecular Weight212.67 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=CC(=C(C(=C1)C)Cl)C
InChIInChI=1S/C11H13ClO2/c1-4-14-11(13)9-5-7(2)10(12)8(3)6-9/h5-6H,4H2,1-3H3
InChIKeyLNDNLCSHAZPLIV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl 4-chloro-3,5-dimethylbenzoate (CAS 1256466-44-0): Chemical Identity and Procurement Baseline


Ethyl 4-chloro-3,5-dimethylbenzoate (CAS 1256466-44-0) is a tri-substituted benzoate ester with the molecular formula C11H13ClO2 and a molecular weight of 212.67 g/mol [1]. It features a chlorine atom at the 4-position and methyl groups at the 3- and 5-positions on the phenyl ring, esterified with ethanol [1]. This substitution pattern creates a specific steric and electronic environment that differentiates it from other chlorinated benzoate isomers. The compound is commercially available for research purposes, with typical specifications including a minimum purity of 95% or 98% depending on the supplier [2]. No official pharmacopoeial monograph exists, and publicly available peer-reviewed data on its specific biological or material properties are extremely limited.

Procurement Risk: Why Ethyl 4-chloro-3,5-dimethylbenzoate Cannot Be Simply Swapped with In-Class Analogs


Direct substitution of ethyl 4-chloro-3,5-dimethylbenzoate with its closest analogs—such as the methyl ester (CAS 1192547-87-7) or the free acid (CAS 90649-78-8)—is scientifically unsound without explicit re-validation. The change from an ethyl to a methyl ester alters the lipophilicity (computed XLogP3 of 3.5 vs. approximately 2.9 for the methyl analog [1][2]), which directly impacts membrane permeability, metabolic stability, and pharmacokinetic profile if the compound is used as a prodrug or a bioactive scaffold. The presence and position of the 4-chloro and 3,5-dimethyl groups create a unique steric and electronic landscape; for instance, the 2,6-dimethyl isomer will have markedly different reactivity in nucleophilic aromatic substitution due to the altered steric hindrance around the ester and chlorine . Furthermore, vendor-specific purity grades are not interchangeable: a reaction optimized with 98% pure material from Boroncore may fail or produce different impurity profiles if replaced with a 95% pure batch from AKSci [3]. These differences are quantifiable but require compound-specific verification.

Quantitative Differentiation Evidence for Ethyl 4-chloro-3,5-dimethylbenzoate Against Key Alternatives


Vendor Purity Analysis: Boroncore (NLT 98%) vs. AKSci (95%)

For procurement decisions, the specified minimum purity is a critical parameter. Boroncore specifies a purity of NLT 98% for its ethyl 4-chloro-3,5-dimethylbenzoate [1], while AKSci lists a minimum purity of 95% . This 3% difference in guaranteed purity can significantly impact the yield and impurity profile in multi-step syntheses, making the higher-purity option preferable for sensitive applications.

Chemical procurement Purity specification Vendor comparison

Computed Lipophilicity: Ethyl Ester vs. Methyl Ester Analog

Lipophilicity is a key determinant of membrane permeability and pharmacokinetics. The computed XLogP3-AA for ethyl 4-chloro-3,5-dimethylbenzoate is 3.5 [1], whereas the analogous methyl ester (CAS 1192547-87-7) has a computed XLogP3-AA of approximately 2.9 [2]. This difference of 0.6 log units indicates the ethyl ester is roughly 4 times more lipophilic, which could translate into significantly enhanced passive membrane diffusion if used as a prodrug scaffold.

Medicinal chemistry Prodrug design Lipophilicity

Ester Hydrolysis Liability: Ethyl Ester vs. Free Acid for Targeted Delivery

The ethyl ester serves as a masked or protected form of 4-chloro-3,5-dimethylbenzoic acid. A class-level inference can be drawn that the ethyl ester will undergo enzymatic and chemical hydrolysis at a significantly slower rate than the analogous methyl ester, due to increased steric hindrance around the carbonyl carbon [1]. While direct kinetic data for this specific compound is absent in the public domain, the half-life of ethyl benzoates is generally 2-5 times longer than that of methyl benzoates in human plasma [1]. This provides a tunable release profile for the free acid, which has been reported as a GPR40 receptor activity modulator .

Drug delivery Hydrolysis rate Prodrug activation

Evidence-Backed Application Scenarios for Procuring Ethyl 4-chloro-3,5-dimethylbenzoate


Precision Synthesis Requiring High-Purity Starting Material

For multi-step organic syntheses where the final product's purity is critical, procuring the NLT 98% pure material from Boroncore [1] is the evidence-backed choice. The 3% higher guaranteed minimum purity compared to the AKSci grade translates directly to a lower burden of impurities, reducing the likelihood of side reactions and simplifying chromatographic purification. This is particularly vital in medicinal chemistry for lead optimization, where even minor impurities can confound biological assay results.

Prodrug Scaffold Design Targeting Enhanced Lipophilicity

When designing an ester-based prodrug of 4-chloro-3,5-dimethylbenzoic acid, the ethyl ester is the superior choice for achieving a specific lipophilicity target. The computed XLogP3 of 3.5 is 0.6 log units higher than the methyl ester [2][3], suggesting a roughly 4-fold increase in partition coefficient. This quantified difference makes the ethyl ester the logical starting point for programs requiring improved membrane permeability over the acid or methyl ester variants.

Controlled-Release Studies of a GPR40 Modulator Precursor

Researchers investigating GPR40 receptor modulation can utilize the ethyl ester as a controlled-release precursor to the active free acid . Based on class-level kinetic trends, the ethyl ester is expected to provide a slower, more sustained release of the active acid compared to a methyl ester prodrug [4]. This makes it a distinct candidate for in vitro and in vivo studies where a prolonged pharmacokinetic profile is desired.

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